![molecular formula C10H10Br2O B14643998 2-{[2-(Dibromomethyl)phenyl]methyl}oxirane CAS No. 51868-08-7](/img/structure/B14643998.png)
2-{[2-(Dibromomethyl)phenyl]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Dibromomethyl)phenyl]methyl}oxirane is an organic compound with the molecular formula C10H10Br2O2 It is a derivative of oxirane, featuring a dibromomethyl group attached to a phenyl ring, which is further connected to an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dibromomethyl)phenyl]methyl}oxirane typically involves the reaction of 2-(dibromomethyl)benzyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Dibromomethyl)phenyl]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products
The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[2-(Dibromomethyl)phenyl]methyl}oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the activity of epoxide hydrolases.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs that target specific biochemical pathways involving epoxides.
Industry: In materials science, this compound is used in the production of polymers and resins with enhanced properties, such as increased thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Dibromomethyl)phenyl]methyl}oxirane involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This ring-opening reaction can proceed via either an S_N2 or S_N1 mechanism, depending on the reaction conditions. The dibromomethyl group can also participate in further chemical transformations, contributing to the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2-(Chloromethyl)phenyl]methyl}oxirane
- 2-{[2-(Bromomethyl)phenyl]methyl}oxirane
- 2-{[2-(Iodomethyl)phenyl]methyl}oxirane
Uniqueness
Compared to its analogs, 2-{[2-(Dibromomethyl)phenyl]methyl}oxirane is unique due to the presence of two bromine atoms, which significantly influence its reactivity and chemical properties. The dibromomethyl group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This characteristic allows for a broader range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
51868-08-7 |
|---|---|
Fórmula molecular |
C10H10Br2O |
Peso molecular |
305.99 g/mol |
Nombre IUPAC |
2-[[2-(dibromomethyl)phenyl]methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O/c11-10(12)9-4-2-1-3-7(9)5-8-6-13-8/h1-4,8,10H,5-6H2 |
Clave InChI |
XMZJHMROBMYMAH-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2=CC=CC=C2C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


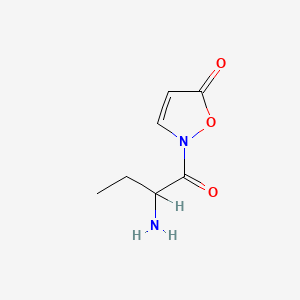
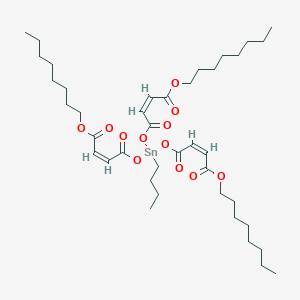
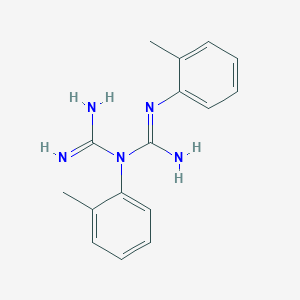
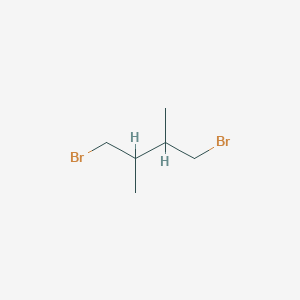
![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)
![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)

![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
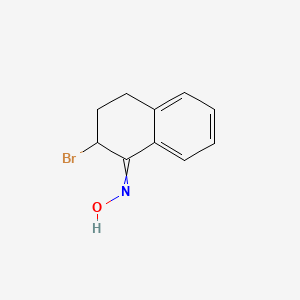
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
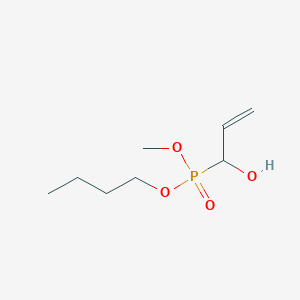
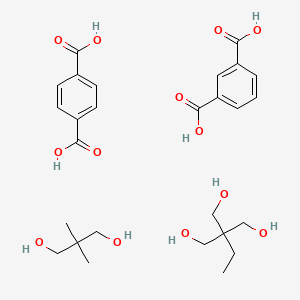
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)
